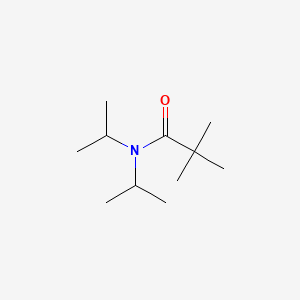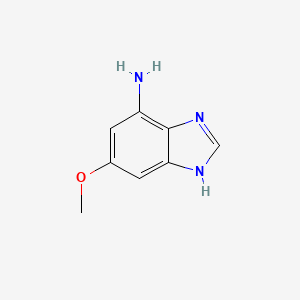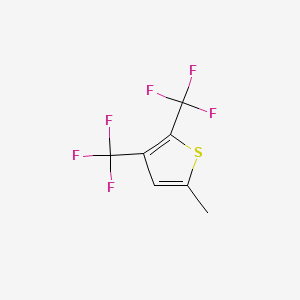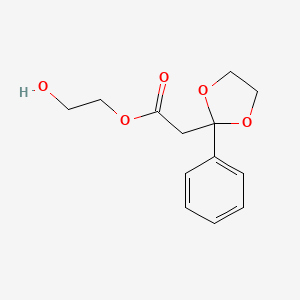
3-(2-Hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- typically involves the reaction of hydroquinone derivatives with appropriate reagents to introduce the hydroxyethyl and dimethoxy groups. One common method involves the alkylation of hydroquinone with ethylene oxide to introduce the hydroxyethyl group, followed by methylation using dimethyl sulfate to introduce the methoxy groups. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the alkylation and methylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxyethyl or methoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the hydroxyethyl or methoxy groups.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it a useful tool in studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- involves its ability to participate in redox reactions. The quinone structure allows it to accept and donate electrons, making it an effective electron carrier. This property is crucial in various biochemical processes, including cellular respiration and photosynthesis. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function through redox modulation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-(2-hydroxyethyl)-: Similar structure but lacks the dimethoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethoxy-: Similar structure but lacks the hydroxyethyl group.
1,4-Benzoquinone: A simpler quinone without the hydroxyethyl and methoxy groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-(2-hydroxyethyl)-2,5-dimethoxy- is unique due to the presence of both hydroxyethyl and dimethoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O5/c1-14-8-5-7(12)10(15-2)6(3-4-11)9(8)13/h5,11H,3-4H2,1-2H3 |
Clave InChI |
SNEIXPFQOAJPEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=C(C1=O)CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)




![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)

![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)


![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)


